4-(methoxymethyl)-6-methyl-N'-[(E)-(1-methyl-1H-pyrazol-4-yl)methylidene]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide
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Overview
Description
4-(methoxymethyl)-6-methyl-N’-[(E)-(1-methyl-1H-pyrazol-4-yl)methylidene]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide is a complex organic compound that belongs to the class of thienopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. This particular compound features a unique structure that combines multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methoxymethyl)-6-methyl-N’-[(E)-(1-methyl-1H-pyrazol-4-yl)methylidene]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thienopyridine Core: This step involves the cyclization of appropriate starting materials to form the thienopyridine ring system.
Introduction of the Pyrrole Group: The pyrrole moiety can be introduced through a substitution reaction, often using a pyrrole derivative and a suitable catalyst.
Attachment of the Pyrazole Group: The pyrazole ring is typically added via a condensation reaction with a pyrazole aldehyde or ketone.
Methoxymethylation and Methylation: These functional groups are introduced through alkylation reactions using methoxymethyl chloride and methyl iodide, respectively.
Formation of the Carbohydrazide: The final step involves the reaction of the intermediate with hydrazine or a hydrazine derivative to form the carbohydrazide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and pyrazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the heteroatoms in the thienopyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial activities. Preclinical studies may explore its efficacy and safety in various disease models.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties might make it suitable for applications in electronics, coatings, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(methoxymethyl)-6-methyl-N’-[(E)-(1-methyl-1H-pyrazol-4-yl)methylidene]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 4-(methoxymethyl)-6-methyl-N’-[(E)-(1-methyl-1H-pyrazol-4-yl)methylidene]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide
- 4-(methoxymethyl)-6-methyl-N’-[(E)-(1-methyl-1H-pyrazol-4-yl)methylidene]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide
Uniqueness
This compound stands out due to its combination of functional groups and the resulting biological activity. Compared to similar compounds, it may offer enhanced potency, selectivity, or stability, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C20H20N6O2S |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
4-(methoxymethyl)-6-methyl-N-[(E)-(1-methylpyrazol-4-yl)methylideneamino]-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C20H20N6O2S/c1-13-8-15(12-28-3)16-17(26-6-4-5-7-26)18(29-20(16)23-13)19(27)24-21-9-14-10-22-25(2)11-14/h4-11H,12H2,1-3H3,(H,24,27)/b21-9+ |
InChI Key |
MPLAKVPPSYCNOG-ZVBGSRNCSA-N |
Isomeric SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)N/N=C/C3=CN(N=C3)C)N4C=CC=C4)COC |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)NN=CC3=CN(N=C3)C)N4C=CC=C4)COC |
Origin of Product |
United States |
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